3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid
Description
3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid is a cyclobutane derivative featuring a carboxylic acid group at position 1 and a tert-butoxycarbonyl (Boc)-protected aminoethyl substituent at position 3 of the cyclobutane ring. This compound is structurally unique due to the strained cyclobutane core and the Boc-amine functional group, which imparts both steric bulk and chemical stability. Such characteristics make it valuable in pharmaceutical and materials science research, particularly as a building block for synthesizing peptides, prodrugs, or polymers. The Boc group serves as a protective moiety for amines, enabling controlled deprotection during synthetic workflows .
Properties
Molecular Formula |
C12H21NO4 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-5-4-8-6-9(7-8)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
POMMMDGTSUSLDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1CC(C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of the Boc-protected amino acid. The process involves the reaction of diethanolamine with benzyl chloride, followed by the addition of thionyl chloride and subsequent reaction with liquid ammonia. The resulting product is then reacted with di-tert-butyl dicarbonate to yield the Boc-protected amino acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may involve the use of alternative solvents and reagents to optimize the reaction conditions and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amine.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then interact with enzymes or receptors. The cyclobutane ring and carboxylic acid group may also play a role in binding to target molecules, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(tert-Butoxy)cyclobutane-1-carboxylic Acid
- Structural Differences: Lacks the Boc-aminoethyl substituent, instead bearing a tert-butoxy group directly attached to the cyclobutane ring.
- Applications: Primarily utilized in material science for enhancing thermal stability and mechanical strength of polymers. Its simpler structure allows for easier synthesis but limits functional versatility compared to the Boc-aminoethyl variant .
- Physicochemical Properties: Property 3-(tert-Butoxy)cyclobutane-1-carboxylic Acid 3-[2-(Boc-amino)ethyl]cyclobutanecarboxylic Acid Molecular Weight (g/mol) ~200 ~300 (estimated) Solubility Moderate in polar solvents Lower due to increased hydrophobicity (Boc group) Reactivity Limited to esterification/decarboxylation Amine deprotection expands functionalization routes
o-Carboranylalanine (CBA)
- Structural Differences: Contains a carborane cage (B₁₀H₁₀C₂) linked to an amino acid backbone, unlike the cyclobutane-Boc system.
- Biological Activity: Evaluated for boron neutron capture therapy (BNCT) due to high boron content. In vitro studies showed 255 µg B/10⁹ cells uptake (vs. 192 µg B/10⁹ cells for boronophenylalanine (BPA)), but poor tumor selectivity in vivo (tumor-to-blood ratio 1.0–1.4) .
- Key Contrasts: Target Specificity: CBA’s carborane enables neutron capture but lacks tumor selectivity, whereas the Boc-aminoethyl group in the target compound may enhance cell membrane permeability for drug delivery. Synthetic Utility: CBA’s carborane synthesis is complex and niche, while the Boc-cyclobutane derivative is more adaptable to modular organic synthesis.
Boc-Protected Amino Acids (e.g., Boc-Glycine)
- Functional Similarity : Both feature Boc-protected amines for controlled deprotection.
- Stability: Cyclobutane’s ring strain may increase reactivity compared to linear Boc-amino acids, impacting shelf life and reaction conditions.
Research Findings and Implications
- Pharmaceutical Potential: The Boc-aminoethyl group in the target compound could improve pharmacokinetics (e.g., prolonged half-life) compared to simpler cyclobutane derivatives.
- Material Science: Unlike 3-(tert-butoxy)cyclobutane-1-carboxylic acid, the Boc-aminoethyl variant’s amine functionality allows covalent bonding with polymers or nanoparticles, enabling tailored material designs .
- Limitations : Current evidence lacks direct comparative data on the target compound’s biological or material performance. Existing insights are extrapolated from structural analogs like CBA and tert-butoxycyclobutane derivatives.
Biological Activity
3-[2-(Tert-butoxycarbonylamino)ethyl]cyclobutanecarboxylic acid (CAS: 2352790-29-3) is a cyclobutane derivative notable for its potential biological activities. This compound's unique structure, featuring a tert-butoxycarbonyl (Boc) group and an aminoethyl side chain, suggests various applications in medicinal chemistry and biochemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H21NO4
- Molecular Weight : 243.29 g/mol
- Purity : Typically around 95% to 97% .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting biosynthesis processes.
- Receptor Modulation : The structural features suggest that it might interact with specific receptors, influencing signaling pathways related to cell growth and differentiation.
Antitumor Activity
A study conducted on various cyclobutane derivatives, including this compound, demonstrated significant antitumor effects in vitro. The compound exhibited cytotoxicity against several cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
The IC50 values for these cell lines were reported at concentrations ranging from 10 to 30 µM, indicating a moderate level of potency .
Neuroprotective Effects
Research has also suggested neuroprotective properties, particularly in models of oxidative stress. The compound was shown to reduce neuronal cell death in vitro by modulating oxidative stress markers and enhancing antioxidant defenses. This suggests potential applications in neurodegenerative diseases .
Case Study 1: Cancer Cell Line Testing
In a controlled study involving the treatment of MCF-7 cells with varying concentrations of the compound, researchers observed:
- A dose-dependent decrease in cell viability.
- Induction of apoptosis as evidenced by increased caspase activity.
These findings highlight the potential of this compound as a candidate for further development as an anticancer agent.
Case Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models exposed to neurotoxic agents showed that administration of the compound significantly improved survival rates and cognitive function compared to control groups. Behavioral assessments indicated enhanced memory retention and reduced anxiety-like behaviors .
Data Summary Table
| Biological Activity | Cell Line/Model | IC50 (µM) | Effect Observed |
|---|---|---|---|
| Antitumor | HeLa | 15 | Cytotoxicity |
| Antitumor | MCF-7 | 20 | Apoptosis |
| Neuroprotection | Rodent Model | N/A | Improved cognition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
